2-AMINO-5-(4-CARBOXY-3-FLUOROPHENYL)NICOTINIC ACID
CAS No.: 1258609-92-5
Cat. No.: VC11764788
Molecular Formula: C13H9FN2O4
Molecular Weight: 276.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1258609-92-5 |
|---|---|
| Molecular Formula | C13H9FN2O4 |
| Molecular Weight | 276.22 g/mol |
| IUPAC Name | 2-amino-5-(4-carboxy-3-fluorophenyl)pyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C13H9FN2O4/c14-10-4-6(1-2-8(10)12(17)18)7-3-9(13(19)20)11(15)16-5-7/h1-5H,(H2,15,16)(H,17,18)(H,19,20) |
| Standard InChI Key | CZDWFTJSRRKYOH-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1C2=CC(=C(N=C2)N)C(=O)O)F)C(=O)O |
| Canonical SMILES | C1=CC(=C(C=C1C2=CC(=C(N=C2)N)C(=O)O)F)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyridine core (nicotinic acid) with three key substituents:
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Amino group (-NH₂) at position 2.
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4-Carboxy-3-fluorophenyl group at position 5, introducing both electron-withdrawing (-F) and hydrophilic (-COOH) moieties.
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Carboxylic acid (-COOH) at position 3 of the nicotinic acid backbone.
This arrangement creates a planar, conjugated system with polar and nonpolar regions, enabling diverse molecular interactions.
Physicochemical Characteristics
The fluorine atom enhances lipid solubility and metabolic stability, while the carboxylic acid and amino groups facilitate hydrogen bonding and ionic interactions .
Synthesis and Manufacturing
Key Synthetic Strategies
While no direct synthesis route for this compound is documented, analogous pathways from fluorinated nicotinic acid derivatives and arylpropiophenone intermediates provide a framework for its production :
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Halobenzaldehyde Condensation:
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Nitration and Reduction:
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Coupling Reactions:
Critical Reaction Parameters
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Temperature Control: Nitration and oxidation steps require strict temperature regulation (-5°C to 10°C) to prevent side reactions .
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Solvent Selection: Dichloromethane (DCM) and acetone are preferred for extraction and reaction steps due to their compatibility with polar intermediates .
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Purification: Column chromatography or recrystallization from ethanol/water mixtures yields high-purity (>98%) product .
Biological Activity and Mechanisms
NAD+ Metabolism Modulation
The nicotinic acid moiety suggests potential involvement in nicotinamide adenine dinucleotide (NAD+) biosynthesis, analogous to nicotinamide’s role in cellular energy metabolism . The amino group may enhance binding to NAD+ synthetase or salvage pathway enzymes, though empirical validation is required.
Enzyme Inhibition
Fluorinated aromatic acids often act as competitive inhibitors for enzymes with hydrophobic active sites. For example, mitochondrial complex I (NADH:ubiquinone oxidoreductase) is inhibited by bis-tetrahydrofuranic acetogenins via interactions with ubiquinone-binding domains . The fluorophenyl group in this compound may similarly disrupt electron transport chains.
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